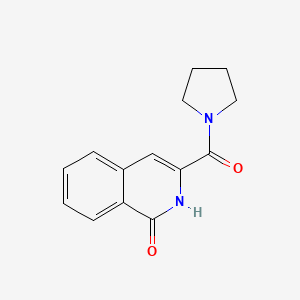

3-(吡咯烷-1-羰基)-1,2-二氢异喹啉-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The closest compound I found is “3-(Pyrrolidine-1-carbonyl)phenylboronic acid” which is a solid substance with the empirical formula C11H14BNO3 . It’s used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “3-(Pyrrolidine-1-carbonyl)phenylboronic acid” is represented by the SMILES string OB(O)c1cccc(c1)C(=O)N2CCCC2 .Chemical Reactions Analysis

The catalytic protodeboronation of pinacol boronic esters has been reported, which involves a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The “3-(Pyrrolidine-1-carbonyl)phenylboronic acid” is a solid substance . Its molecular weight is 219.04 .科学研究应用

合成和化学性质

围绕 3-(吡咯烷-1-羰基)-1,2-二氢异喹啉-1-酮的研究主要集中在其在有机化学中的合成和应用,特别是在对药物开发很重要的复杂杂环结构的创建中。

区域和立体选择性合成

一项重要的应用涉及通过钯催化的定向 C(sp3)-H 芳基化区域和立体选择性合成 C-3 官能化的脯氨酸衍生物。该过程促进了在脯氨酸衍生物未活化的 3 位上使用芳基碘化物和钯催化剂对 C(sp(3))-H 键进行官能化,产生顺式-2,3-二取代吡咯烷作为单一立体异构体。该方法以其在无溶剂条件下的高产率而著称,展示了其在药物发现中生成具有合适理化性质的伯酰胺衍生物的效用 (Affron、Davis 和 Bull,2014)。

多组分 1,3-偶极环加成

另一个研究应用在通过环二酮基四氢异喹啉鎓 N-内盐的多组分 1,3-偶极环加成开发新型二螺并吡咯并[2,1-a]异喹啉衍生物中得到突出。这种方法提供了一条通往二螺并吡咯并[2,1-a]异喹啉稠合的吡咯烷-2,5-二酮的途径,具有两个相邻的螺碳,展示了一种构建具有潜在生物活性的新型杂环骨架的创新方法 (Boudriga 等人,2019)。

强制降解和光降解研究

已经对具有镇痛特性的吡咯并[3,4-c]吡啶-1,3-二酮衍生物的强制降解和光降解进行了研究。这些研究提供了对这些衍生物在各种条件下的稳定性和降解途径的见解,强调了它们在不同介质中的光敏性和化学稳定性。这项研究对于了解药物化合物的稳定性特征至关重要,指导了它们的开发和储存条件 (Muszalska 等人,2015)。

安全和危害

未来方向

The future directions in the field of pyrrolidine synthesis could involve the development of more efficient and diverse methods for the synthesis of pyrrolidines . The catalytic protodeboronation of pinacol boronic esters is a valuable but not well-developed transformation, suggesting potential for future research .

属性

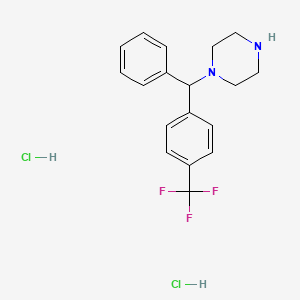

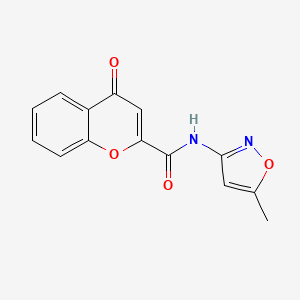

IUPAC Name |

3-(pyrrolidine-1-carbonyl)-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-13-11-6-2-1-5-10(11)9-12(15-13)14(18)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHSQLGAGPPKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

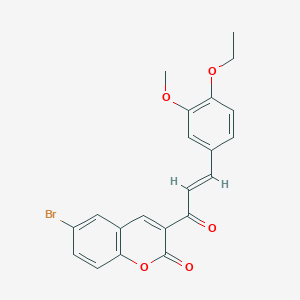

![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)

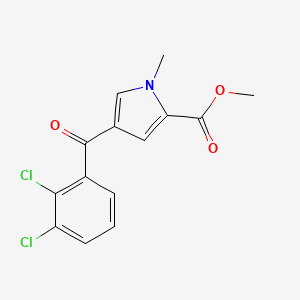

![N-methyl-4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2993090.png)

![6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2993092.png)

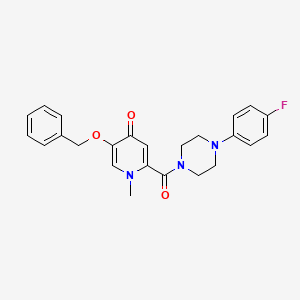

![3-[3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2993099.png)